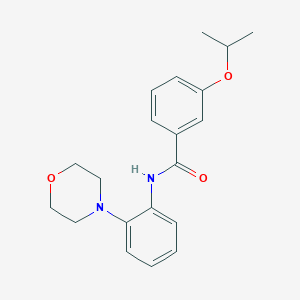![molecular formula C16H13ClN2O2S B278540 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B278540.png)
2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide, also known as CCT137690, is a small molecule inhibitor that targets the kinases responsible for cell division and proliferation. This compound has gained significant attention in the field of cancer research due to its potential as a therapeutic agent against various types of cancer. In
作用機序
2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide targets the kinases responsible for cell division and proliferation, specifically the serine/threonine-protein kinase PLK1 and the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). By inhibiting these kinases, 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide disrupts the cell cycle and prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has been shown to have significant biochemical and physiological effects on cancer cells. Studies have demonstrated that 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide induces apoptosis in cancer cells, disrupts the cell cycle, and inhibits the growth and proliferation of cancer cells. Additionally, 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has been shown to have minimal effects on normal cells, indicating that it may have a favorable safety profile for use in cancer therapy.
実験室実験の利点と制限
One of the main advantages of 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide for lab experiments is its specificity for PLK1 and DYRK1A kinases, which makes it a valuable tool for studying the role of these kinases in cancer cell growth and proliferation. However, one limitation of 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is its relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide. One direction is to investigate the potential of 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide as a therapeutic agent for various types of cancer, including breast, lung, and prostate cancer. Another direction is to explore the potential of 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanisms of resistance to 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide and to develop strategies to overcome this resistance. Overall, 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide shows great potential as a therapeutic agent for cancer, and further research is needed to fully explore its potential.
合成法
The synthesis of 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide involves a multistep process that begins with the reaction of 4-chlorophenol with 2-bromoacetyl chloride to produce 2-(4-chlorophenoxy)acetophenone. This intermediate is then subjected to a series of reactions involving thioacetic acid, potassium hydroxide, and acetic anhydride to produce the final product, 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide.
科学的研究の応用
2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has been extensively studied in the field of cancer research due to its potential as a therapeutic agent against various types of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Studies have also demonstrated that 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide induces apoptosis, or programmed cell death, in cancer cells.
特性
製品名 |
2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide |
|---|---|
分子式 |
C16H13ClN2O2S |
分子量 |
332.8 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2O2S/c17-10-4-6-11(7-5-10)21-9-15(20)19-16-13(8-18)12-2-1-3-14(12)22-16/h4-7H,1-3,9H2,(H,19,20) |
InChIキー |
OLZQGHNZPIOOAM-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=C(C=C3)Cl |
正規SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B278457.png)
![N-[5-(butanoylamino)-2-chlorophenyl]pentanamide](/img/structure/B278458.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B278459.png)
![3-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B278462.png)
![2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278463.png)
![2-bromo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278466.png)
![N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B278468.png)
![2-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278469.png)
![3-chloro-4-methyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278471.png)
![2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B278474.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B278476.png)
![N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B278478.png)

![N-[2-(4-morpholinyl)phenyl]-3-propoxybenzamide](/img/structure/B278480.png)